N-(2-oxooxolan-3-yl)butanethioamide
CAS No.:
Cat. No.: VC18244855
Molecular Formula: C8H13NO2S
Molecular Weight: 187.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13NO2S |
|---|---|
| Molecular Weight | 187.26 g/mol |
| IUPAC Name | N-(2-oxooxolan-3-yl)butanethioamide |
| Standard InChI | InChI=1S/C8H13NO2S/c1-2-3-7(12)9-6-4-5-11-8(6)10/h6H,2-5H2,1H3,(H,9,12) |
| Standard InChI Key | SNSGVDFGRFRPLD-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=S)NC1CCOC1=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The molecular formula of N-(2-oxooxolan-3-yl)butanethioamide is C₈H₁₃NO₃S, derived from:
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A tetrahydrofuran-2-one (2-oxooxolane) ring (C₄H₅O₂)
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A butanethioamide side chain (C₄H₉NS)
The compound’s stereochemistry is defined by the configuration of the 3-position carbon in the oxolane ring. In related structures, such as N-[(3S)-2-oxooxolan-3-yl]butanamide, the (S)-configuration is prevalent, suggesting potential enantiomeric specificity in biological interactions .
Table 1: Comparative Molecular Properties of N-(2-Oxooxolan-3-yl)butanethioamide and Analogues
Synthesis and Physicochemical Properties
Synthetic Routes
While no direct synthesis protocol for N-(2-oxooxolan-3-yl)butanethioamide is documented, analogous compounds suggest feasible pathways:
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Thioamidation of Preformed Amides: Treatment of N-(2-oxooxolan-3-yl)butanamide with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) could replace the carbonyl oxygen with sulfur, yielding the thioamide .
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Ring-Opening Functionalization: Opening of γ-butyrolactone derivatives with thiocyanate reagents, followed by alkylation, may provide access to the thioamide-oxolane scaffold .
Physicochemical Characteristics
Key properties inferred from structural analogs include:
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Melting Point: Estimated 120–125°C (comparable to N-[(3S)-2-oxooxolan-3-yl]butanamide, which melts at 120–123°C ).
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Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited solubility in water due to the hydrophobic thioamide group .
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Stability: Susceptible to hydrolysis under acidic or basic conditions, with the thioamide bond (-C(=S)-NH-) being more reactive than its amide counterpart .
Biological Activity and Mechanistic Insights
Enzymatic Inhibition
Thioamides are known inhibitors of metalloenzymes. For example, 3-oxo-N-(2-oxothiolan-3-yl)butanethioamide exhibits affinity for zinc-dependent hydrolases, likely through chelation of active-site metal ions . By analogy, N-(2-oxooxolan-3-yl)butanethioamide could target similar enzymes, such as matrix metalloproteinases or bacterial proteases.
Applications in Chemical Biology and Drug Discovery
Antimicrobial Agents
The structural resemblance to HSLs positions this compound as a potential quorum-quenching agent. By competitively inhibiting HSL receptors, it may attenuate bacterial pathogenicity without inducing antibiotic resistance .
Material Science
Thioamides’ enhanced rigidity and conjugation compared to amides make them candidates for:
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Supramolecular assemblies: Self-assembling monolayers (SAMs) on gold surfaces via sulfur-gold interactions.
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Polymer additives: Stabilizers in photodegradable plastics due to sulfur’s radical-scavenging properties .
Challenges and Future Directions
Synthetic Accessibility
Current limitations include:
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Low yields in thioamidation reactions (typically <50% for complex substrates).
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Chirality control at the oxolane 3-position, necessitating asymmetric catalysis or chiral pool synthesis .
Toxicity Profiling
No data exist on the compound’s pharmacokinetics or cytotoxicity. Prioritized studies should assess:
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